![molecular formula C6H7F2N3O2 B1422717 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 149978-50-7](/img/structure/B1422717.png)
5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide (DFMPC) is a small molecule that has been studied for its potential applications in scientific research. DFMPC is a fluorinated pyrazole derivative and is a member of the pyrazole family of heterocyclic compounds. DFMPC has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis Techniques and Derivatives : Research has focused on the efficient synthesis of pyrazole carboxamide derivatives, exploring various catalysts and conditions for optimal yield and purity. For example, Prabakaran, Khan, and Jin (2012) developed a high-yield synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst (Prabakaran, Khan, & Jin, 2012).
Insecticidal Applications : Wu et al. (2017) synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and tested their insecticidal activities against various pests, revealing potential as alternative insecticides (Wu et al., 2017).
Antifungal Properties : Du et al. (2015) reported the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against phytopathogenic fungi (Du et al., 2015).
Nematocidal Evaluation : Zhao et al. (2017) examined fluorine-containing pyrazole carboxamides, finding weak fungicidal but notable nematocidal activities against M. incognita (Zhao et al., 2017).
Catalytic Approaches in Synthesis : Kanwal et al. (2022) explored various catalytic approaches to synthesize pyrazole-thiophene-based amide derivatives, contributing to an understanding of their chemical reactivity and stability (Kanwal et al., 2022).
Synthesis of Structurally Varied Derivatives : Studies also include the synthesis of novel pyrazole carboxamide derivatives with varied structures, such as those by Martins et al. (2002), exploring their potential uses in different scientific applications (Martins et al., 2002).
Mechanism of Action
Target of Action
Similar compounds like 5-fluorouracil (5-fu) are known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
Compounds with similar structures, such as 5-fu, inhibit the biosynthesis of very-long-chain fatty acids in plants . Additionally, 5-FU and its metabolites inhibit DNA synthesis through the inhibition of TS .
Biochemical Pathways
5-fu, a similar compound, is known to disrupt dna synthesis and repair, resulting in lethal dna damage .
Pharmacokinetics
5-fu, a similar compound, is known to have incomplete oral absorption, a short biological half-life, and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Result of Action
Similar compounds like 5-fu are known to cause cell death and resistance in tumors .
Action Environment
It’s worth noting that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .
properties
IUPAC Name |
5-(difluoromethoxy)-1-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c1-11-4(13-6(7)8)2-3(10-11)5(9)12/h2,6H,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHUSPJIQMCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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